molecular formula C13H10N6 B10947033 2-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-c]quinazoline

2-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B10947033
M. Wt: 250.26 g/mol
InChI Key: NIIDLTVGHAMQAK-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which combines a pyrazole ring with a triazoloquinazoline framework, making it a promising candidate for various therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-c]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with 1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the desired triazoloquinazoline core .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-c]quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the quinazoline ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-c]quinazoline has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt metabolic pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-c]quinazoline stands out due to its unique combination of a pyrazole ring and a triazoloquinazoline framework. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H10N6

Molecular Weight

250.26 g/mol

IUPAC Name

2-(2-methylpyrazol-3-yl)-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C13H10N6/c1-18-11(6-7-15-18)12-16-13-9-4-2-3-5-10(9)14-8-19(13)17-12/h2-8H,1H3

InChI Key

NIIDLTVGHAMQAK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=NN3C=NC4=CC=CC=C4C3=N2

Origin of Product

United States

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